molecular formula C17H17F3N2O5S B2643754 4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380180-76-5

4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2643754
CAS No.: 2380180-76-5
M. Wt: 418.39
InChI Key: BOKWXJVWWVGLOQ-UHFFFAOYSA-N
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Description

4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring with a trifluoromethyl group and an azetidine moiety linked to a 3,4-dimethoxybenzenesulfonyl group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the azetidine intermediate. One common route includes the reaction of 3,4-dimethoxybenzenesulfonyl chloride with azetidine in the presence of a base such as triethylamine. This intermediate is then coupled with 2-(trifluoromethyl)pyridine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
  • 4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-chloropyridine

Uniqueness

Compared to similar compounds, 4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

4-[1-(3,4-dimethoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O5S/c1-25-14-4-3-13(8-15(14)26-2)28(23,24)22-9-12(10-22)27-11-5-6-21-16(7-11)17(18,19)20/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKWXJVWWVGLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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